2-(2-Bromo-4-tiazolyl)acetonitrilo

Descripción general

Descripción

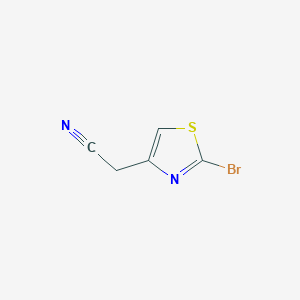

2-(2-Bromothiazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C5H3BrN2S and its molecular weight is 203.06 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2-Bromothiazol-4-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Bromothiazol-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromothiazol-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Derivados de Tiazol

Los derivados de tiazol, incluyendo “2-(2-Bromo-4-tiazolyl)acetonitrilo”, se ha encontrado que tienen diversas actividades biológicas . Se han utilizado para desarrollar nuevos compuestos que actúan como antioxidantes, analgésicos, antiinflamatorios, antimicrobianos, antifúngicos, antivirales, diuréticos, anticonvulsivos, neuroprotectores y moléculas de fármacos antitumorales o citotóxicos .

Bromación Asistida por Microondas

“this compound” se puede utilizar en la bromación asistida por microondas. Un estudio desarrolló un método rápido y eficiente para la bromación de isoxazoles y pirazoles utilizando irradiación de microondas.

Fluoración de Derivados de Tiazol

“this compound” se puede utilizar en la fluoración de derivados de tiazol. Un estudio describió la fluoración de ciertos 2,5-diariltiazoles, lo que condujo a la formación tanto del 4-fluorotiazol anticipado como de un 4,4,5-trifluorotiazol único.

Síntesis de Compuestos Antimicrobianos

Triflamidación y Heterociclización

Técnicas de Bromación Selectiva

“this compound” se puede utilizar en técnicas de bromación selectiva.

Mecanismo De Acción

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological effects, including cytotoxic activity .

Actividad Biológica

2-(2-Bromothiazol-4-yl)acetonitrile is an organic compound featuring a thiazole ring structure, characterized by the presence of a bromine atom and a nitrile functional group. Despite its structural significance, detailed research on its biological activity remains limited. This article aims to compile existing knowledge regarding the biological activity of this compound, including relevant case studies and findings from available literature.

Chemical Structure

- Molecular Formula : CHBrNS

- SMILES Notation : C1=C(N=C(S1)Br)CC#N

- InChI : InChI=1S/C5H3BrN2S/c6-5-8-4(1-2-7)

The compound's thiazole ring contributes to its potential reactivity and biological interactions, particularly due to the electrophilic nature of the bromine atom and the nitrile group, which can participate in various biochemical pathways.

Antimicrobial Properties

Research on similar thiazole derivatives suggests potential antimicrobial properties. For instance, compounds with thiazole moieties have shown activity against various bacterial strains, indicating that 2-(2-Bromothiazol-4-yl)acetonitrile could exhibit similar effects. However, specific studies on this compound are scarce.

While direct studies on 2-(2-Bromothiazol-4-yl)acetonitrile are lacking, related thiazole compounds have been identified as inducing ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. For example, thiazoles with electrophilic functionalities have demonstrated cytotoxic effects through mechanisms involving thiol addition to target proteins like GPX4 . This suggests a potential pathway for 2-(2-Bromothiazol-4-yl)acetonitrile to induce similar effects, although empirical data is needed for confirmation.

Structure-Activity Relationships (SAR)

In drug discovery, understanding the SAR is crucial for optimizing compound efficacy. The presence of the bromine atom in 2-(2-Bromothiazol-4-yl)acetonitrile may enhance its reactivity compared to non-halogenated analogs. Studies have shown that modifications in the thiazole structure can significantly impact biological activity, including selectivity and potency against specific pathogens .

Comparative Studies

A study focusing on various thiazole derivatives highlighted their broad-spectrum antimicrobial activity. Compounds with similar structures exhibited IC values in the low micromolar range against Trypanosoma brucei and T. cruzi, suggesting that structural modifications can lead to significant enhancements in biological activity .

| Compound | Activity Against T. brucei (IC) | Activity Against T. cruzi (IC) |

|---|---|---|

| Thiazole A | 0.25 µM | 0.40 µM |

| Thiazole B | 1.7 µM | 6.3 µM |

| 2-(2-Bromothiazol-4-yl)acetonitrile | Unknown | Unknown |

Potential Applications

Given its structural characteristics, 2-(2-Bromothiazol-4-yl)acetonitrile may serve as a lead compound in developing new antimicrobial agents or as part of a scaffold for synthesizing more potent derivatives targeting specific diseases.

Safety and Handling

Due to the presence of bromine and nitrile groups, handling 2-(2-Bromothiazol-4-yl)acetonitrile requires caution. Organic compounds containing bromine can be irritants and potentially toxic upon exposure. Safety data sheets should be consulted before laboratory use.

Propiedades

IUPAC Name |

2-(2-bromo-1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-5-8-4(1-2-7)3-9-5/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZVWJBEDJCDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735500 | |

| Record name | (2-Bromo-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254558-78-5 | |

| Record name | (2-Bromo-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromo-1,3-thiazol-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.